molecular formula C10H11N3 B13689470 4-Methyl-3-(5-methyl-2-imidazolyl)pyridine

4-Methyl-3-(5-methyl-2-imidazolyl)pyridine

Cat. No.: B13689470
M. Wt: 173.21 g/mol
InChI Key: DBFDTTRWQLOFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-(5-methyl-2-imidazolyl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(5-methyl-2-imidazolyl)pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylpyridine with 2-methylimidazole under specific conditions that promote the formation of the desired product. The reaction conditions often include the use of catalysts such as nickel or palladium, and the process may require elevated temperatures and pressures to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced catalytic methods can enhance the efficiency of the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-(5-methyl-2-imidazolyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the compound .

Scientific Research Applications

4-Methyl-3-(5-methyl-2-imidazolyl)pyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(5-methyl-2-imidazolyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 4-Methyl-2-(5-methyl-2-imidazolyl)pyridine
  • 3-Methyl-4-(5-methyl-2-imidazolyl)pyridine
  • 2-Methyl-3-(5-methyl-2-imidazolyl)pyridine

Comparison: 4-Methyl-3-(5-methyl-2-imidazolyl)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities to molecular targets and distinct pharmacokinetic properties .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

4-methyl-3-(5-methyl-1H-imidazol-2-yl)pyridine

InChI

InChI=1S/C10H11N3/c1-7-3-4-11-6-9(7)10-12-5-8(2)13-10/h3-6H,1-2H3,(H,12,13)

InChI Key

DBFDTTRWQLOFAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2=NC=C(N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.